molecular formula C9H16O3 B1588932 1,4-Dioxaspiro[4.5]decan-8-ylmethanol CAS No. 17159-82-9

1,4-Dioxaspiro[4.5]decan-8-ylmethanol

Cat. No. B1588932
CAS RN: 17159-82-9
M. Wt: 172.22 g/mol
InChI Key: YXNMORHRGMYQKF-UHFFFAOYSA-N
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Patent
US07425634B2

Procedure details

A reflux condenser equipped with a Dean-Stark water separator was attached to a round bottom flask containing ethyl 4-cyclohexanonecarboxylate (5 ml, 31.4 mmol), ethylene glycol (1.93 ml, 34.5 mmol), p-toluenesulfonic acid monohydrate (200 mg, 1.05 mmol), and benzene (30 ml). The mixture was heated under reflux for 3 hours. To the reaction mixture, triethylamine (181 μl, 1.3 mmol) was added and the mixture was concentrated. A tetrahydrofuran solution of the resultant crude substance was added to a tetrahydrofuran (30 ml) suspension of lithium aluminum hydride (1.31 g, 34.5 mmol) at 0° C. After the mixture was stirred at room temperature for 7 hours, water (1.3 ml), a 5N aqueous sodium hydroxide solution (1.3 ml), and water (3.9 ml) were sequentially added to the mixture at 0° C. After dried over sodium sulfate, the mixture was filtrated. The filtrate was concentrated under reduced pressure and purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane=1/2, 1/1, 2/1) to obtain the title compound (4.6 g, yield: 85.1%) as a colorless oil.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1.93 mL
Type
reactant
Reaction Step Three
Quantity
200 mg
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
181 μL
Type
catalyst
Reaction Step Four
Quantity
1.3 mL
Type
reactant
Reaction Step Five
Name
Quantity
3.9 mL
Type
solvent
Reaction Step Five
Name
Quantity
1.3 mL
Type
solvent
Reaction Step Five
Yield
85.1%

Identifiers

REACTION_CXSMILES
CCO[C:4]([CH:6]1[CH2:12][CH2:11][C:9](=[O:10])[CH2:8][CH2:7]1)=[O:5].[CH2:13](O)[CH2:14][OH:15].[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(N(CC)CC)C.O.O1CCCC1.C1C=CC=CC=1>[O:10]1[C:9]2([CH2:8][CH2:7][CH:6]([CH2:4][OH:5])[CH2:12][CH2:11]2)[O:15][CH2:14][CH2:13]1 |f:2.3.4.5.6.7,8.9,10.11|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
CCOC(=O)C1CCC(=O)CC1
Name
Quantity
1.93 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
200 mg
Type
catalyst
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
181 μL
Type
catalyst
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
1.3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.9 mL
Type
solvent
Smiles
O
Name
Quantity
1.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separator was attached to a round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
the mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (elution solvent: ethyl acetate/heptane=1/2, 1/1, 2/1)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: PERCENTYIELD 85.1%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.